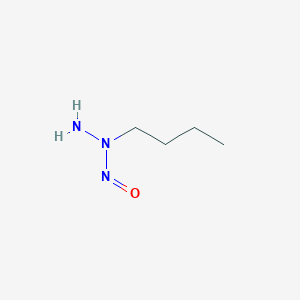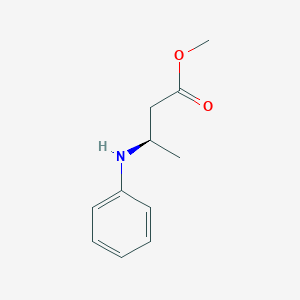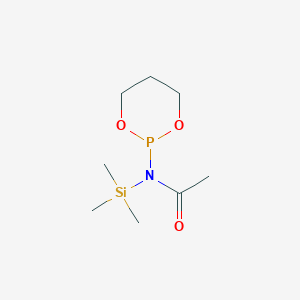
1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of methanesulfinyl chloride with phenylacetic acid under controlled conditions. The reaction is carried out in a well-ventilated hood due to the release of chlorine gas .
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes utilize acyl chlorides or acid anhydrides as reactants, with sulfuric acid or other strong acids as catalysts . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce alcohols .
Aplicaciones Científicas De Investigación
1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid: An organosulfur compound with similar functional groups but different reactivity and applications.
Ethyl acetate: A simple ester with different chemical properties and uses.
Phenylacetic acid: A precursor in the synthesis of 1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate.
Uniqueness
Its methanesulfinyl group allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
62735-67-5 |
|---|---|
Fórmula molecular |
C11H12O4S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
(1-methylsulfinyl-2-oxo-2-phenylethyl) acetate |
InChI |
InChI=1S/C11H12O4S/c1-8(12)15-11(16(2)14)10(13)9-6-4-3-5-7-9/h3-7,11H,1-2H3 |
Clave InChI |
DSJGKGMPVCRVFB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C(=O)C1=CC=CC=C1)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
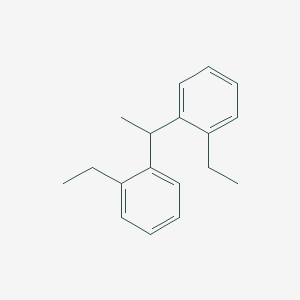
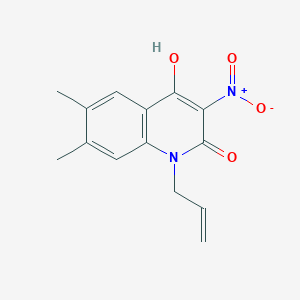
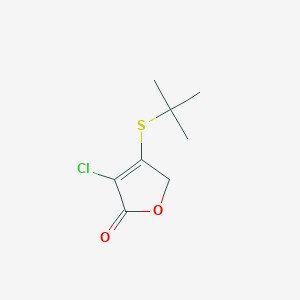
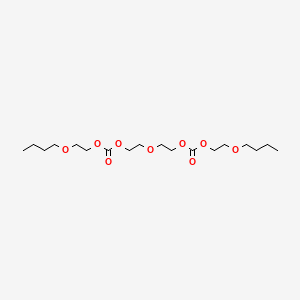
![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
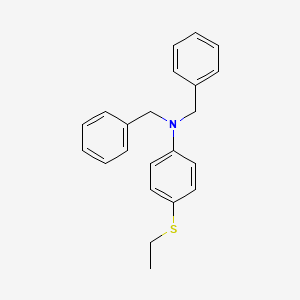
![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
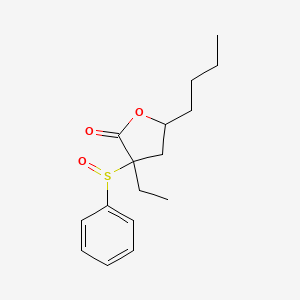
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
